![molecular formula C13H21NO7S B12779605 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid CAS No. 71673-10-4](/img/structure/B12779605.png)
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid is a complex organic compound with a unique structure that includes both aldehyde and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylbenzaldehyde with an appropriate amino alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,3-dihydroxypropyl(ethyl)amino]-4-methylbenzaldehyde
- 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzoic acid
Uniqueness
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
71673-10-4 |
|---|---|
Molecular Formula |
C13H21NO7S |
Molecular Weight |
335.38 g/mol |
IUPAC Name |
4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid |
InChI |
InChI=1S/C13H19NO3.H2O4S/c1-3-14(7-13(17)9-16)12-5-4-11(8-15)10(2)6-12;1-5(2,3)4/h4-6,8,13,16-17H,3,7,9H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
RUEGIKZHZSCBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CO)O)C1=CC(=C(C=C1)C=O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



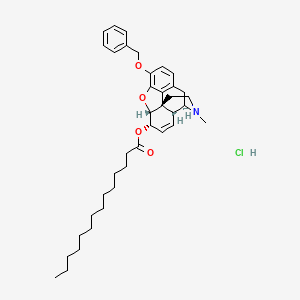
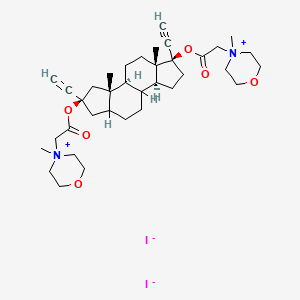
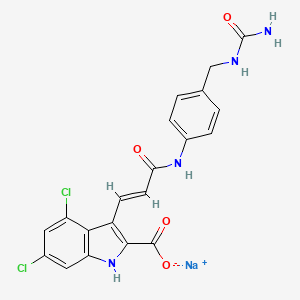
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
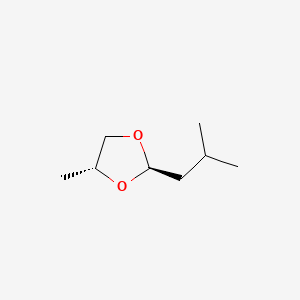
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

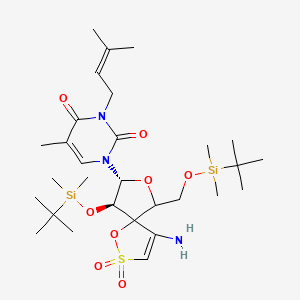
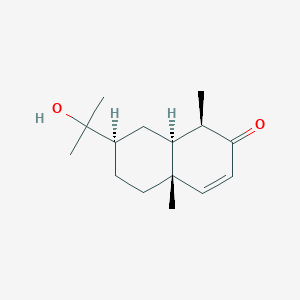
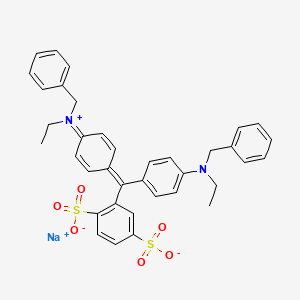
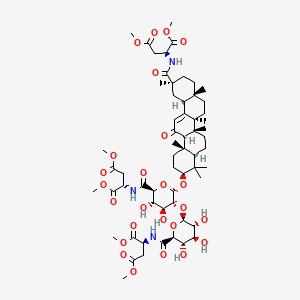
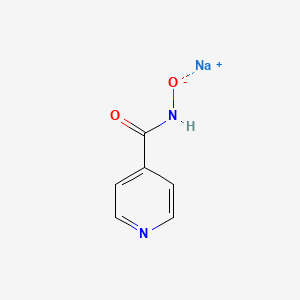
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
